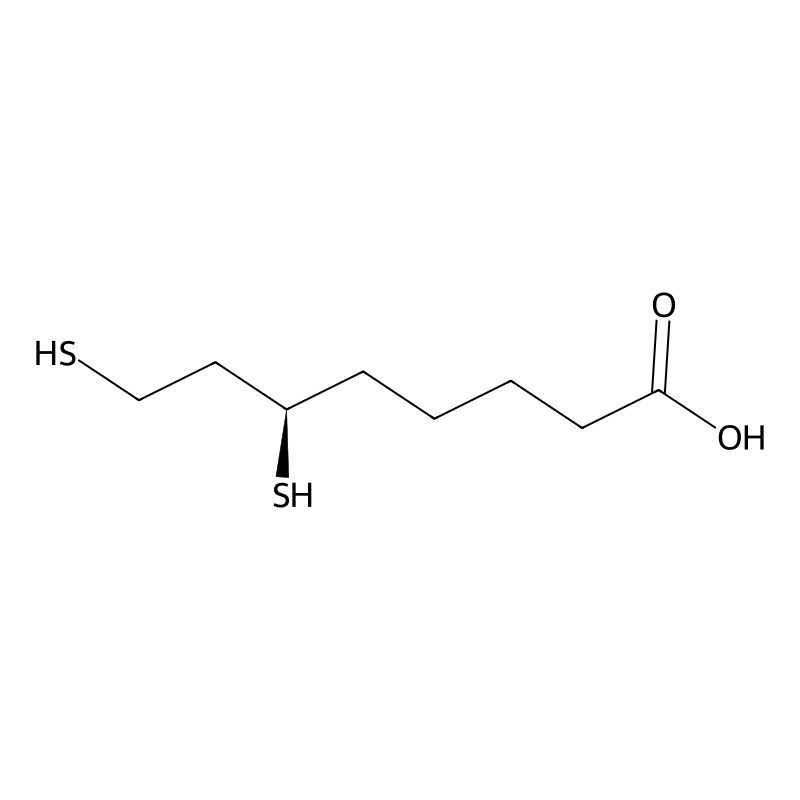

(R)-Dihydrolipoic acid

Content Navigation

- 1. General Information

- 2. (R)-Dihydrolipoic Acid (CAS 119365-69-4): Procurement Baseline and Core Material Properties

- 3. Non-Interchangeability: The Risks of Substituting with Racemic Mixtures, Oxidized Forms, or Monothiols

- 4. Quantitative Evidence: Why (R)-Dihydrolipoic Acid Outperforms Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-Dihydrolipoic acid (R-DHLA) is the biologically active, reduced dithiol enantiomer of alpha-lipoic acid, characterized by a highly negative redox potential (-0.32 V) and a bidentate molecular structure. Unlike its oxidized precursor, R-DHLA is immediately active as a potent reducing agent and metal chelator without requiring in situ enzymatic or chemical reduction [1]. In industrial and advanced research settings, R-DHLA is primarily procured for its dual functionality: it serves as an exceptionally stable chiral capping ligand for metallic nanomaterials and acts as a stereospecific pharmacophore in biochemical systems [2]. Its high reactivity, enantiomeric purity, and ability to reduce sterically hindered disulfides make it a critical raw material for precision nanomedicine, epigenetic assay development, and advanced formulation pipelines.

Substituting pure R-DHLA with generic racemic DHLA, oxidized (R)-alpha-lipoic acid (R-ALA), or common monothiol reducing agents severely compromises process reproducibility and assay performance. Using R-ALA requires either chemical pre-reduction or reliance on cellular reducing equivalents, introducing unacceptable kinetic variability in cell-free assays and nanoparticle functionalization workflows[1]. Procurement of racemic DHLA introduces the unnatural S-enantiomer, which acts as a competitive inhibitor in biological systems, significantly reducing target binding affinity and overall efficacy [2]. Furthermore, replacing R-DHLA with standard monothiols like glutathione (GSH) or N-acetylcysteine (NAC) fails in applications requiring the reduction of complex protein disulfides or the bidentate anchoring of nanoparticles, as monothiols lack the necessary redox potential and dual-thiol binding geometry [3].

References

- [1] Carlson, D. A., et al. (2007). An evaluation of the stability and plasma pharmacokinetics of R-lipoic acid (RLA) and R-dihydrolipoic acid (R-DHLA) dosage forms in human plasma from healthy volunteers. Alternative Medicine Review.

- [2] Nutrined. R-Lipoic Acid vs Alpha-Lipoic Acid: Functions in Health and Disease.

- [3] Cantin, A. M., et al. (2006). Thioredoxin and dihydrolipoic acid inhibit elastase activity in cystic fibrosis sputum. American Journal of Physiology-Lung Cellular and Molecular Physiology.

Stereospecific Target Binding Affinity in Epigenetic Assays

In epigenetic drug discovery, the enantiomeric purity of the dithiol pharmacophore is critical for target engagement. Isothermal titration calorimetry (ITC) demonstrates that (R)-DHLA binds directly to the catalytic Zn2+ ion of Histone Deacetylase 6 (HDAC6) with high affinity, whereas the (S)-enantiomer and the oxidized form show negligible interaction [1].

| Evidence Dimension | Dissociation constant (K_D) for HDAC6 binding |

| Target Compound Data | 350 nM (R-DHLA) |

| Comparator Or Baseline | Negligible binding (S-DHLA and oxidized R-ALA) |

| Quantified Difference | >1000-fold difference in target affinity |

| Conditions | Isothermal titration calorimetry (ITC) of HDAC6-(R)-DHLA complex |

Buyers developing HDAC inhibitors or conducting precision epigenetic screening must procure the pure R-enantiomer to ensure active site coordination and avoid assay dead-weight from the inactive S-isomer.

Superior Reduction of Sterically Hindered Protein Disulfides

For biochemical processes requiring the reduction of complex protein disulfides, dithiols significantly outperform standard monothiol reductants. Assays measuring the inhibition of human neutrophil elastase—which relies on intact disulfide bonds for activity—show that DHLA effectively reduces and inhibits the enzyme at low millimolar concentrations, while common monothiols fail to achieve significant reduction [1].

| Evidence Dimension | Inhibition of elastase activity via disulfide reduction |

| Target Compound Data | Significant inhibition at 2 mM (DHLA) |

| Comparator Or Baseline | No significant inhibition at 2 mM (GSH and NAC) |

| Quantified Difference | Complete functional divergence at equivalent 2 mM concentrations |

| Conditions | Purified human neutrophil elastase incubated at 37°C for 1 hour |

Laboratories requiring robust reduction of structural protein disulfides must select R-DHLA over standard monothiols like GSH or NAC to achieve the necessary redox threshold.

Enhanced Formulation Efficacy and Avoidance of Competitive Inhibition

When formulating advanced therapeutics or nutraceuticals, the presence of the unnatural S-enantiomer significantly degrades performance. Clinical and pharmacokinetic evaluations indicate that the pure R-enantiomer is vastly more effective than the racemic mixture for reducing inflammatory markers, as the S-isomer competitively inhibits the body's utilization of the active R-form [1].

| Evidence Dimension | Anti-inflammatory efficacy and biological utilization |

| Target Compound Data | High efficacy (Pure R-enantiomer) |

| Comparator Or Baseline | Up to 10x lower efficacy (Racemic R/S mixture) |

| Quantified Difference | 8-10x greater effectiveness for the pure R-form |

| Conditions | In vivo inflammatory pathway regulation (COX-2 and LOX pathways) |

Formulators must procure enantiomerically pure R-DHLA to maximize therapeutic payload and eliminate the competitive inhibitory effects inherent to cheaper racemic substitutes.

Bidentate Capping Stability for Nanomedicine Functionalization

In the synthesis of metal nanoclusters for targeted delivery and immune modulation, the choice of capping ligand dictates in vivo stability. R-DHLA provides a bidentate dithiol anchor that yields highly stable cerium-modified gold nanoclusters (~3.4 nm), which demonstrate rapid and superior immune-modulating responses in autoimmune models compared to standard small-molecule drugs [1].

| Evidence Dimension | Nanoparticle capping stability and therapeutic outcome |

| Target Compound Data | Rapid normalization of cytokine levels within 24 hours (R-DHLA-AuNCs) |

| Comparator Or Baseline | Slower/inferior disease reversal (Standard RA drugs like methotrexate) |

| Quantified Difference | Superior B cell memory suppression and faster onset |

| Conditions | Collagen-induced arthritis rat models treated with R-DHLA-stabilized nanoclusters |

Materials scientists must prioritize R-DHLA for nanoparticle functionalization to exploit its dual-thiol binding affinity, ensuring the colloidal stability required for advanced in vivo applications.

Chiral Ligand for Advanced Nanomaterial Functionalization

Because R-DHLA provides a stable bidentate dithiol anchor and a stereospecific biological interface, it is the premier choice for capping gold nanoclusters (AuNCs), quantum dots, and nanoceria. It ensures high colloidal stability and enables targeted immune modulation in nanomedicine formulations, outperforming standard monothiol ligands [1].

Stereospecific Epigenetic Probe Development

R-DHLA's highly specific 350 nM binding affinity to the catalytic Zn2+ ion of HDAC6 makes it an essential pharmacophore for developing selective histone deacetylase inhibitors. Procuring the pure R-enantiomer is mandatory for these assays to prevent the inactive S-enantiomer from confounding kinetic data[2].

High-Potency Antioxidant Formulation

In nutraceutical and pharmaceutical manufacturing, R-DHLA is utilized to create immediately active, highly bioavailable antioxidant therapies. By using the pure reduced R-form, formulators bypass the need for in vivo reduction and eliminate the competitive inhibition caused by the S-isomer found in racemic mixtures[3].

Reduction of Sterically Hindered Protein Disulfides

In specialized biochemical assays where standard monothiols (like GSH or NAC) fail to reduce complex structural disulfides, R-DHLA serves as a potent dithiol reducing agent. Its low redox potential (-0.32 V) allows it to efficiently reduce and modulate enzymes like human neutrophil elastase [4].

References

- [1] Preprints.org (2024). Advancements in Nanoceria for Immunotherapy Applications.

- [2] Lechner, et al. (2023). Crystal Structure of Histone Deacetylase 6 Complexed with (R)-dihydrolipoic acid. bioRxiv.

- [3] Nutrined. R-Lipoic Acid vs Alpha-Lipoic Acid: Functions in Health and Disease.

- [4] Cantin, A. M., et al. (2006). Thioredoxin and dihydrolipoic acid inhibit elastase activity in cystic fibrosis sputum. American Journal of Physiology-Lung Cellular and Molecular Physiology.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Ren SH, Liu SG, Ling Y, Li NB, Luo HQ. Facile method for iodide ion detection via the fluorescence decrease of dihydrolipoic acid/beta-cyclodextrin protected Ag nanoclusters. Spectrochim Acta A Mol Biomol Spectrosc. 2019 Apr 5;212:199-205. doi: 10.1016/j.saa.2019.01.009. Epub 2019 Jan 4. PubMed PMID: 30639913.

3: Micillo R, Sirés-Campos J, García-Borrón JC, Panzella L, Napolitano A, Olivares C. Conjugation with Dihydrolipoic Acid Imparts Caffeic Acid Ester Potent Inhibitory Effect on Dopa Oxidase Activity of Human Tyrosinase. Int J Mol Sci. 2018 Jul 24;19(8). pii: E2156. doi: 10.3390/ijms19082156. PubMed PMID: 30042336; PubMed Central PMCID: PMC6121902.

4: Zhou K, Enkhjargal B, Xie Z, Sun C, Wu L, Malaguit J, Chen S, Tang J, Zhang J, Zhang JH. Dihydrolipoic Acid Inhibits Lysosomal Rupture and NLRP3 Through Lysosome-Associated Membrane Protein-1/Calcium/Calmodulin-Dependent Protein Kinase II/TAK1 Pathways After Subarachnoid Hemorrhage in Rat. Stroke. 2018 Jan;49(1):175-183. doi: 10.1161/STROKEAHA.117.018593. PubMed PMID: 29273596; PubMed Central PMCID: PMC5744882.

5: Wang B, Chen X, Wang Z, Xiong W, Xu T, Zhao X, Cao Y, Guo Y, Li L, Chen S, Huang S, Wang X, Fang M, Shen Z. Aldehyde dehydrogenase 1A1 increases NADH levels and promotes tumor growth via glutathione/dihydrolipoic acid-dependent NAD(+) reduction. Oncotarget. 2017 May 8;8(40):67043-67055. doi: 10.18632/oncotarget.17688. eCollection 2017 Sep 15. PubMed PMID: 28978015; PubMed Central PMCID: PMC5620155.

6: García-Cortés M, Fernández-Argüelles MT, Costa-Fernández JM, Sanz-Medel A. Sensitive prostate specific antigen quantification using dihydrolipoic acid surface-functionalized phosphorescent quantum dots. Anal Chim Acta. 2017 Sep 22;987:118-126. doi: 10.1016/j.aca.2017.08.003. Epub 2017 Aug 13. PubMed PMID: 28916035.

7: Regiart M, Fernández-Baldo MA, Villarroel-Rocha J, Messina GA, Bertolino FA, Sapag K, Timperman AT, Raba J. Microfluidic immunosensor based on mesoporous silica platform and CMK-3/poly-acrylamide-co-methacrylate of dihydrolipoic acid modified gold electrode for cancer biomarker detection. Anal Chim Acta. 2017 Apr 22;963:83-92. doi: 10.1016/j.aca.2017.01.029. Epub 2017 Jan 30. PubMed PMID: 28335979.

8: Bilska-Wilkosz A, Gorny M, Dudek M, Nowinski L, Bednarski M, Iciek M, Kowalczyk-Pachel D, Sokolowska-Jezewicz M, Filipek B, Wlodek L. INACTIVATION OF ALDEHYDE DEHYDROGENASE BY NITROGLYCERIN IN THE PRESENCE AND ABSENCE OF LIPOIC ACID AND DIHYDROLIPOIC ACID. IMPLICATIONS FOR THE PROBLEM OF DIFFERENTIAL EFFECTS OF LIPOIC ACID IN VITRO AND IN VIVO. Acta Pol Pharm. 2016 Nov;73(6):1531-1538. PubMed PMID: 29634107.

9: Zadehvakili B, McNeill SM, Fawcett JP, Giles GI. The design of redox active thiol peroxidase mimics: Dihydrolipoic acid recognition correlates with cytotoxicity and prooxidant action. Biochem Pharmacol. 2016 Mar 15;104:19-28. doi: 10.1016/j.bcp.2016.01.012. Epub 2016 Jan 19. PubMed PMID: 26801688.

10: Khan MI, Iqbal Z, Khan A. Simultaneous determination of the endogenous free α-lipoic acid and dihydrolipoic acid in human plasma and erythrocytes by RP-HPLC coupled with electrochemical detector. Methods Mol Biol. 2015;1208:345-60. doi: 10.1007/978-1-4939-1441-8_25. PubMed PMID: 25323519.

11: Castañeda-Arriaga R, Alvarez-Idaboy JR. Lipoic acid and dihydrolipoic acid. A comprehensive theoretical study of their antioxidant activity supported by available experimental kinetic data. J Chem Inf Model. 2014 Jun 23;54(6):1642-52. doi: 10.1021/ci500213p. Epub 2014 Jun 10. PubMed PMID: 24881907.

12: Wijayanti HB, Oh HE, Sharma R, Deeth HC. Reduction of aggregation of β-lactoglobulin during heating by dihydrolipoic acid. J Dairy Res. 2013 Nov;80(4):383-9. doi: 10.1017/S0022029913000332. Epub 2013 Jul 19. PubMed PMID: 23866304.

13: Liu J, Song E, Liu L, Ma X, Tian X, Dong H, Song Y. Polychlorinated biphenyl quinone metabolites lead to oxidative stress in HepG2 cells and the protective role of dihydrolipoic acid. Toxicol In Vitro. 2012 Sep;26(6):841-8. doi: 10.1016/j.tiv.2012.04.028. Epub 2012 May 8. PubMed PMID: 22580158.

14: Bérczi A, Zimányi L, Asard H. Dihydrolipoic acid reduces cytochrome b561 proteins. Eur Biophys J. 2013 Mar;42(2-3):159-68. doi: 10.1007/s00249-012-0812-x. Epub 2012 Apr 20. PubMed PMID: 22526465.

15: Houng WL, Lin CA, Shen JL, Yeh HI, Wang HH, Chang WH, Chan WH. Dihydrolipoic acid induces cytotoxicity in mouse blastocysts through apoptosis processes. Int J Mol Sci. 2012;13(3):3988-4002. doi: 10.3390/ijms13033988. Epub 2012 Mar 22. PubMed PMID: 22489194; PubMed Central PMCID: PMC3317754.

16: Zhao F, Liu ZQ. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid. J Biochem Mol Toxicol. 2011 Jul-Aug;25(4):216-23. doi: 10.1002/jbt.20378. Epub 2010 Dec 10. PubMed PMID: 21812071.

17: Laurino P, Kikkeri R, Seeberger PH. Continuous-flow reactor-based synthesis of carbohydrate and dihydrolipoic acid-capped quantum dots. Nat Protoc. 2011 Jul 28;6(8):1209-20. doi: 10.1038/nprot.2011.357. PubMed PMID: 21799489.

18: Mikami Y, Shibuya N, Kimura Y, Nagahara N, Ogasawara Y, Kimura H. Thioredoxin and dihydrolipoic acid are required for 3-mercaptopyruvate sulfurtransferase to produce hydrogen sulfide. Biochem J. 2011 Nov 1;439(3):479-85. doi: 10.1042/BJ20110841. PubMed PMID: 21732914.

19: Khan A, Iqbal Z, Watson DG, Khan A, Khan I, Muhammad N, Muhammad S, Nasib HA, Iqbal N, Faiz-Ur-Rehman, Kashif M. Simultaneous determination of lipoic acid (LA) and dihydrolipoic acid (DHLA) in human plasma using high-performance liquid chromatography coupled with electrochemical detection. J Chromatogr B Analyt Technol Biomed Life Sci. 2011 Jun 15;879(20):1725-31. doi: 10.1016/j.jchromb.2011.04.017. Epub 2011 Apr 22. PubMed PMID: 21550862.

20: Chan WH, Houng WL, Lin CA, Lee CH, Li PW, Hsieh JT, Shen JL, Yeh HI, Chang WH. Impact of dihydrolipoic acid on mouse embryonic stem cells and related regulatory mechanisms. Environ Toxicol. 2013 Feb;28(2):87-97. doi: 10.1002/tox.20700. Epub 2011 Apr 1. PubMed PMID: 21462292.